(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a pyrazolone core, substituted with various functional groups including a fluorophenyl group, a phenyl group, and a tetrazolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolone core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with a suitable electrophile.
Attachment of the tetrazolylsulfanyl group: This could be done through a thiol-ene reaction or a similar sulfur-based coupling reaction.
Final assembly: The final steps would involve the condensation of the intermediate compounds to form the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the double bonds or the nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups that may interact with biological targets.
Biochemistry: Study of its interactions with enzymes and other proteins.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl and tetrazolylsulfanyl groups suggests potential interactions with hydrophobic pockets and sulfur-containing active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[(4-chlorophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-{[(4-bromophenyl)amino]methylidene}-2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
Properties
Molecular Formula |
C24H18FN7OS |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)iminomethyl]-2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H18FN7OS/c25-17-11-13-18(14-12-17)26-15-21-22(28-31(23(21)33)19-7-3-1-4-8-19)16-34-24-27-29-30-32(24)20-9-5-2-6-10-20/h1-15,28H,16H2 |
InChI Key |
WLIWLPQIVLDBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=NN=NN3C4=CC=CC=C4)C=NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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